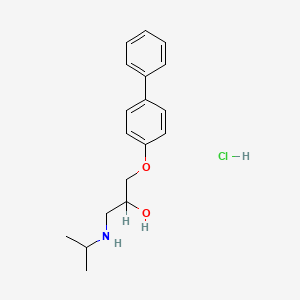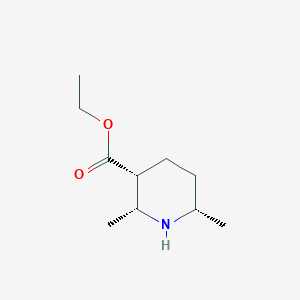
2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene
概要
説明
2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene is an organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of two chloromethyl groups attached to the 2 and 7 positions of the phenanthrene ring system. Phenanthrene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.
準備方法
The synthesis of 2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene typically involves the chloromethylation of 9,10-dihydrophenanthrene. One common method is the reaction of 9,10-dihydrophenanthrene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
化学反応の分析
2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form 2,7-bis(formyl)-9,10-dihydrophenanthrene using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl groups can yield 2,7-bis(methyl)-9,10-dihydrophenanthrene using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts and specific reaction temperatures and times.
科学的研究の応用
2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes and dyes for biological imaging and diagnostic applications.
Medicine: Research into phenanthrene derivatives has shown potential for developing new pharmaceuticals, including anticancer and antimicrobial agents.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its photophysical properties.
作用機序
The mechanism of action of 2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the chloromethyl groups, which can undergo nucleophilic substitution reactions. In biological applications, the compound’s ability to interact with biomolecules and its photophysical properties are key factors.
類似化合物との比較
Similar compounds to 2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene include:
1,4-Bis(chloromethyl)naphthalene: This compound also contains chloromethyl groups but is based on a naphthalene ring system. It has similar reactivity but different physical and chemical properties due to the different ring structure.
2,7-Bis(bromomethyl)naphthalene: This compound has bromomethyl groups instead of chloromethyl groups, leading to different reactivity and applications.
2,7-Bis(dimesitylboryl)-N-ethyl-carbazole: This compound contains boron-based substituents and is used in materials science for its unique electronic properties.
The uniqueness of this compound lies in its specific substitution pattern on the phenanthrene ring, which imparts distinct reactivity and applications compared to other similar compounds.
特性
IUPAC Name |
2,7-bis(chloromethyl)-9,10-dihydrophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2/c17-9-11-1-5-15-13(7-11)3-4-14-8-12(10-18)2-6-16(14)15/h1-2,5-8H,3-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVROWHPPDYJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCl)C3=C1C=C(C=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403262 | |
| Record name | Phenanthrene, 2,7-bis(chloromethyl)-9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19399-61-2 | |
| Record name | Phenanthrene, 2,7-bis(chloromethyl)-9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B1653673.png)
![1,7,8-Trimethylbenzo[g]pteridine-2,4-dione](/img/structure/B1653674.png)
![4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B1653675.png)




![4H-1,2,4-Triazol-4-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B1653683.png)
![10,12-Dimethyl-5-oxido-8-phenyl-4-oxa-3,8,10,12-tetraza-5-azoniatricyclo[7.4.0.02,6]trideca-1(9),2,5-triene-7,11,13-trione](/img/structure/B1653685.png)
![2-amino-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1653688.png)




